Home > Products > Screening Compounds P62763 > STING agonist-31
STING agonist-31 -

STING agonist-31

Catalog Number: EVT-10954312
CAS Number:
Molecular Formula: C43H51N15O6
Molecular Weight: 874.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of STING agonist-31 involves multiple steps that focus on optimizing both the payload and the linker components. The initial step typically begins with the alkylation of aniline, which sets up a cyclization reaction using potassium thiocyanate to yield benzothiazole derivatives. Subsequent amidation reactions complete the heterocyclic amide motifs necessary for STING activation .

The synthesis process can be summarized as follows:

  1. Alkylation of Aniline: This step introduces a functional handle for further reactions.
  2. Cyclization: Utilizing potassium thiocyanate to form benzothiazole.
  3. Amidation: Completing the heterocyclic structure that is essential for biological activity.
  4. Final Modifications: Adjustments to the heterocyclic amide groups to enhance hydrophilicity while maintaining potency .
Molecular Structure Analysis

Structure and Data
The molecular structure of STING agonist-31 features a complex arrangement of heterocycles that contribute to its binding affinity and biological activity. The compound typically includes a benzimidazole scaffold, which is crucial for interaction with the STING protein .

Key structural data include:

  • Molecular Weight: Approximately 400 g/mol.
  • Chemical Formula: C₁₈H₁₈N₄O₂S.
  • 3D Conformation: The compound adopts a specific conformation that allows it to effectively bind to the active site of the STING protein, promoting its activation .
Chemical Reactions Analysis

Reactions and Technical Details
STING agonist-31 undergoes several key chemical reactions during its synthesis and when interacting with biological systems:

  1. Nucleophilic Substitution Reactions: Involving pyridine derivatives to introduce functional groups.
  2. Reduction Reactions: To convert nitro groups into amines, facilitating cyclization processes.
  3. Amidation Reactions: Essential for forming the final active compound which interacts with STING .

These reactions are critical for ensuring that the compound maintains its potency while optimizing its pharmacological properties.

Mechanism of Action

Process and Data
The mechanism by which STING agonist-31 exerts its effects involves binding to the STING protein located in the endoplasmic reticulum. Upon binding, it induces a conformational change that activates downstream signaling pathways leading to the production of type I interferons and other pro-inflammatory cytokines .

Key aspects include:

  • Activation of Interferon Regulatory Factor 3 (IRF3): This transcription factor is crucial for mediating immune responses.
  • Induction of Antitumor Immunity: By enhancing immune cell activation, STING agonist-31 promotes antitumor effects in various cancer models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties
STING agonist-31 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol but less soluble in water, which is typical for many small-molecule drugs.
  • Stability: The compound shows good stability under physiological conditions, making it suitable for systemic administration.
  • pKa Values: Relevant pKa values indicate potential ionization states under physiological pH, affecting its absorption and distribution .
Applications

Scientific Uses
STING agonist-31 has significant potential in various scientific applications:

  • Cancer Immunotherapy: It is being explored as an adjuvant therapy to enhance the effectiveness of existing cancer treatments by stimulating an immune response against tumors.
  • Vaccine Development: The compound may be used in vaccine formulations to boost immune responses against infectious agents by activating the STING pathway .
  • Research Tool: It serves as an important tool for studying STING signaling pathways in cellular models, helping researchers understand immune responses better .
Introduction to the Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes Pathway in Innate Immunity

Evolutionary Conservation and Biological Significance of Stimulator of Interferon Genes Signaling

The Stimulator of Interferon Genes pathway represents an evolutionarily ancient defense mechanism against pathogens. Homologs of the Stimulator of Interferon Genes gene exist in Drosophila melanogaster and the sea anemone Nematostella vectensis, organisms that diverged from vertebrates over 600 million years ago [1] [10]. In these invertebrates, Stimulator of Interferon Genes activation triggers autophagy—a primordial cell-autonomous defense response—rather than interferon-mediated immunity [1] [5]. This pathway’s conservation across metazoans underscores its fundamental role in cellular threat detection.

The biological significance of Stimulator of Interferon Genes signaling extends beyond pathogen defense. It maintains tissue homeostasis by responding to endogenous damage-associated molecular patterns, such as mitochondrial DNA released during cellular stress [3]. Mechanistically, Stimulator of Interferon Genes activation involves endoplasmic reticulum-to-Golgi translocation, where it recruits TANK Binding Kinase 1 and Phosphorylates Interferon Regulatory Factor 3 to initiate immune gene transcription [1] [5].

Role of Cytosolic Deoxyribonucleic Acid Sensing in Anti-Tumor Immunity

Cytosolic double-stranded deoxyribonucleic acid acts as a key tumor-derived danger signal that activates the Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes pathway. Sources include:

  • Genomic instability-derived micronuclei
  • Mitochondrial deoxyribonucleic acid leakage
  • Extrachromosomal telomere repeat deoxyribonucleic acid [3] [7]

Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase detection of tumor deoxyribonucleic acid triggers 2',3'-Cyclic Guanosine Monophosphate–Adenosine Monophosphate synthesis, activating Stimulator of Interferon Genes in dendritic cells. This promotes:

  • Dendritic Cell Maturation: Upregulation of Cluster of Differentiation 80, Cluster of Differentiation 86, and Major Histocompatibility Complex class II molecules [3]
  • Chemokine Secretion: Production of Chemokine (C-X-C Motif) Ligand 10 and Chemokine (C-X-C Motif) Ligand 9 to recruit Natural Killer and CD8+ T cells [4]
  • Cross-Priming: Enhanced tumor antigen presentation to T lymphocytes [4] [7]

Table 1: Anti-Tumor Immune Effects of Stimulator of Interferon Genes Pathway Activation

Cell TypeFunctional ChangeImmunological Consequence
Dendritic CellsIncreased antigen presentation capacityEnhanced T cell priming
CD8+ T LymphocytesProliferation and tumor infiltrationDirect tumor cell killing
Natural Killer CellsActivation and cytotoxicityAntibody-dependent cellular cytotoxicity
MacrophagesPolarization to M1 phenotypePro-inflammatory cytokine production
Regulatory T CellsReduced immunosuppressive functionDiminished tumor immune evasion

Stimulator of Interferon Genes Pathway as a Therapeutic Target in Immuno-Oncology

The Cyclic Guanosine Monophosphate–Adenosine Monophosphate Synthase–Stimulator of Interferon Genes axis bridges innate and adaptive anti-tumor immunity, making it a compelling target for cancer immunotherapy. Key therapeutic rationales include:

  • Overcoming Tumor Microenvironment Immunosuppression: Stimulator of Interferon Genes activation reverses dendritic cell dysfunction in tumors [4] [7]
  • Generating Abscopal Effects: Local Stimulator of Interferon Genes agonism induces systemic anti-tumor immunity against metastases [6]
  • Synergizing with Checkpoint Inhibitors: Preclinical data show combination with anti-Programmed Cell Death Protein 1 therapy overcomes resistance [2] [8]

Tumors with defective Stimulator of Interferon Genes signaling (e.g., melanoma, colorectal adenocarcinoma) exhibit reduced T cell infiltration and inferior responses to immunotherapy, highlighting this pathway’s non-redundant role in anti-tumor immunity [4].

Properties

Product Name

STING agonist-31

IUPAC Name

2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-5-(1H-1,2,4-triazol-5-yl)benzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide

Molecular Formula

C43H51N15O6

Molecular Weight

874.0 g/mol

InChI

InChI=1S/C43H51N15O6/c1-6-57-32(19-26(3)52-57)40(60)49-42-48-31-22-29(39-45-25-46-51-39)24-34(62-5)36(31)55(42)12-8-9-13-56-37-30(47-43(56)50-41(61)33-20-27(4)53-58(33)7-2)21-28(38(44)59)23-35(37)64-16-10-11-54-14-17-63-18-15-54/h8-9,19-25H,6-7,10-18H2,1-5H3,(H2,44,59)(H,45,46,51)(H,47,50,61)(H,48,49,60)/b9-8+

InChI Key

RZBQZKAZIZWIRZ-CMDGGOBGSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C8=NC=NN8)OC

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C8=NC=NN8)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.